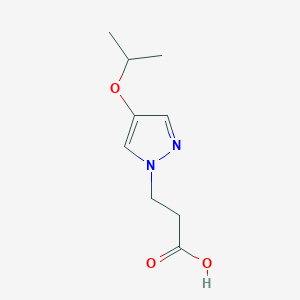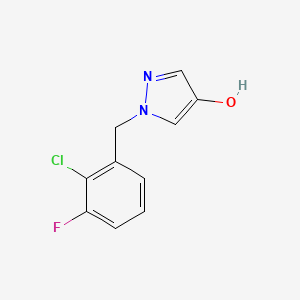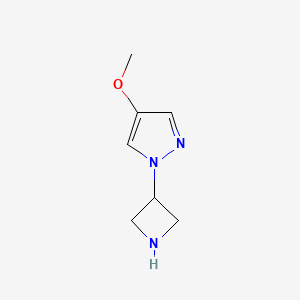![molecular formula C20H26N2O2 B1409037 tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1'-cyclopentane]-2(3H)-carboxylate CAS No. 1858255-32-9](/img/structure/B1409037.png)
tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1'-cyclopentane]-2(3H)-carboxylate
Vue d'ensemble
Description
β-Carboline alkaloids are widely distributed in nature and have been the focus of interest due to their diverse biological activities . They are determined by their tricyclic, pyridine-fused indole framework .
Synthesis Analysis
The synthesis of natural products containing complex β-carboline frameworks has been a challenge addressed by many researchers . A method for the synthesis of tetrahydro-β-carbolines via the Pictet-Spengler reaction in water has been investigated .Molecular Structure Analysis
Carbolines are determined by their tricyclic, pyridine-fused indole framework . The rings are identified as A, B, and C, and they are classified according to the degree of saturation and the position of the N-atom in the C-ring .Chemical Reactions Analysis
The synthesis of β-carboline alkaloids involves key steps with improved procedures and synthetic approaches . The Pictet-Spengler reaction has been used in the synthesis of tetrahydro-β-carbolines .Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
Tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1'-cyclopentane]-2(3H)-carboxylate has been utilized in the synthesis of various compounds with potential pharmaceutical applications. For instance, Huard et al. (2012) report the synthesis of acetyl-CoA carboxylase inhibitors using a similar compound, demonstrating the utility in drug development. The process involved a streamlined synthesis from ethyl 3-amino-1H-pyrazole-4-carboxylate, highlighting the compound's role in creating novel ACC inhibitors (Huard et al., 2012).
Application in Chiral Auxiliary and Dipeptide Synthesis
Studer, Hintermann, and Seebach (1995) demonstrated the use of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate in dipeptide synthesis. This work sheds light on the compound's relevance in creating chiral building blocks for complex organic synthesis, contributing significantly to peptide chemistry (Studer, Hintermann, & Seebach, 1995).
Structural and Crystallographic Studies
Didierjean et al. (2004) explored the structure of a related compound, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, through X-ray studies. This research provides insights into the molecular packing and structural characteristics of similar compounds, which is crucial for understanding their chemical behavior and potential applications (Didierjean et al., 2004).
Synthesis of Novel Compounds and Potential Drug Intermediates
Hodges, Wang, and Riley (2004) report the synthesis of a spirocyclic indoline lactone, involving a compound similar to tert-butyl 4,9-dihydrospiro[beta-carboline-1,1'-cyclopentane]-2(3H)-carboxylate. Their study highlights the utility of such compounds in synthesizing structurally complex and potentially bioactive molecules (Hodges, Wang, & Riley, 2004).
Mécanisme D'action
Target of Action
For example, some spirocyclic compounds have been found to interact with tyrosine-protein kinases .
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted by the body (ADME). Spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility and metabolic stability, in comparison to the respective monocyclic structure .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl spiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,1'-cyclopentane]-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-19(2,3)24-18(23)22-13-10-15-14-8-4-5-9-16(14)21-17(15)20(22)11-6-7-12-20/h4-5,8-9,21H,6-7,10-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPNNTYEJKYVLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C13CCCC3)NC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1'-cyclopentane]-2(3H)-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B1408954.png)
![Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1408956.png)

![2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}acetonitrile](/img/structure/B1408959.png)






![(S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo-[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate](/img/structure/B1408972.png)
![trans-2-Fluoro-[1,1'-bi(cyclopropane)]-1-carboxylic acid](/img/structure/B1408974.png)

